1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol
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Overview
Description
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a dimethyl group and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the cyclohexane ring. One common method involves the reaction of tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride . The resulting intermediate is then subjected to further reactions to introduce the cyclohexane moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol stands out due to its unique combination of a cyclohexane ring with a dimethyl group and an oxadiazole moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol is a compound of interest due to its unique oxadiazole moiety and cyclohexanol structure. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tert-butyl group attached to an oxadiazole ring, which is linked to a dimethyl-substituted cyclohexanol. Its molecular formula is C14H23N3O2 with a molecular weight of approximately 265.35 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₃N₃O₂ |
Molecular Weight | 265.35 g/mol |
CAS Number | 2060025-31-0 |
The biological activity of this compound is hypothesized to be linked to its structural features that allow for interactions with various biological targets. Similar compounds have shown potential mechanisms including:
- Receptor Binding : The oxadiazole moiety may facilitate binding to specific receptors due to its electron-withdrawing nature.
- Enzyme Inhibition : The presence of the hydroxyl group suggests potential for enzyme inhibition through hydrogen bonding.
Biological Activity
Research indicates that compounds with oxadiazole structures exhibit a range of biological activities including:
- Antimicrobial Activity : Some oxadiazole derivatives have demonstrated effectiveness against bacterial strains, suggesting that this compound may possess similar properties.
- Anticancer Properties : Studies have shown that oxadiazoles can induce apoptosis in cancer cells, potentially making this compound a candidate for anticancer drug development.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against resistant strains.
-
Evaluation of Anticancer Activity :
- Research involving oxadiazole derivatives highlighted their ability to inhibit tumor growth in vitro.
- Specific derivatives showed IC50 values in the micromolar range against breast cancer cell lines.
Research Findings
Recent studies focusing on the biological activity of similar oxadiazole compounds provide insights into potential applications:
- In Vivo Studies : Animal models demonstrated significant tumor reduction when treated with oxadiazole-based compounds.
- Mechanistic Studies : Investigations into the apoptotic pathways activated by these compounds revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Properties
Molecular Formula |
C15H26N2O2 |
---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C15H26N2O2/c1-13(2,3)12-16-11(19-17-12)9-15(18)8-6-7-14(4,5)10-15/h18H,6-10H2,1-5H3 |
InChI Key |
CFFPWHVWMALTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CC2=NC(=NO2)C(C)(C)C)O)C |
Origin of Product |
United States |
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